

Application Note: Lornoxicam for Flow Cytometry Analysis of Immune Cell Activation

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Compound of Interest

Compound Name: Lornoxicam

Cat. No.: B1203228

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Introduction

Lornoxicam is a non-steroidal anti-inflammatory drug (NSAID) from the oxicam class with potent analgesic and anti-inflammatory properties.[1][2] Its primary mechanism of action is the balanced inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][2] Beyond its well-documented effects on prostaglandin synthesis, lornoxicam exhibits broader immunomodulatory activities, including the inhibition of pro-inflammatory cytokines and inducible nitric oxide synthase (iNOS).[3][4][5] Flow cytometry is a powerful, high-throughput technique ideal for dissecting the complex effects of compounds like lornoxicam on heterogeneous immune cell populations at a single-cell level. This application note provides an overview of lornoxicam's effects on immune cells and protocols for their analysis using flow cytometry.

Principle of Action and Immunomodulatory Effects

Lornoxicam exerts its effects through several mechanisms that can be quantified using flow cytometry:

- **COX-1 and COX-2 Inhibition:** Lornoxicam is a potent and balanced inhibitor of both COX-1 and COX-2 isoforms.[3][5] This inhibition reduces the production of prostaglandins, which are involved in all phases of inflammation.[6]

- **Cytokine Production:** Lornoxicam has been shown to significantly inhibit the formation of Interleukin-6 (IL-6) in stimulated monocytic cells.[3][5] It has a more moderate effect on other pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF- α) and IL-1 β . [5] In patients with acute pancreatitis, lornoxicam use was associated with decreased production of TNF- α , IL-6, and IL-8.[7]
- **Inhibition of iNOS:** The drug dose-dependently inhibits the formation of nitric oxide (NO) by affecting iNOS, further contributing to its anti-inflammatory profile.[3][8]
- **Effects on Monocytes and Macrophages:** Lornoxicam can induce an anti-inflammatory phenotype in monocytes, characterized by reduced expression of MHC class II and increased expression of the scavenger receptor CD163.[9][10] It also reduces the capacity of monocytes to uptake bacteria and produce reactive oxygen species (ROS).[9]
- **Effects on Neutrophils:** Lornoxicam has been shown to inhibit the migration (chemotaxis) of human polymorphonuclear cells (PMNs), or neutrophils, in response to various chemoattractants.[11][12][13] It also impairs their phagocytic capacity and ROS production. [9]
- **Effects on Lymphocytes:** Administration of lornoxicam has been observed to cause a reduction in the numbers of total lymphocytes, including CD4+ T cells, $\gamma\delta$ T cells, and B cells. [9][10]

Data Presentation

Table 1: Inhibitory Concentrations (IC50) of Lornoxicam on Key Inflammatory Mediators

Target	Cell Type / System	IC50 Value	Reference
COX-1	Intact Human Cells	0.005 μ M	[3][5][14]
COX-2	Intact Human Cells	0.008 μ M	[3][5][14]
IL-6 Formation	LPS-stimulated THP-1 monocytic cells	54 μ M	[3][5][14]

| NO Formation (iNOS) | LPS-stimulated RAW 264.7 macrophages | 65 μ M |[3][5][14] |

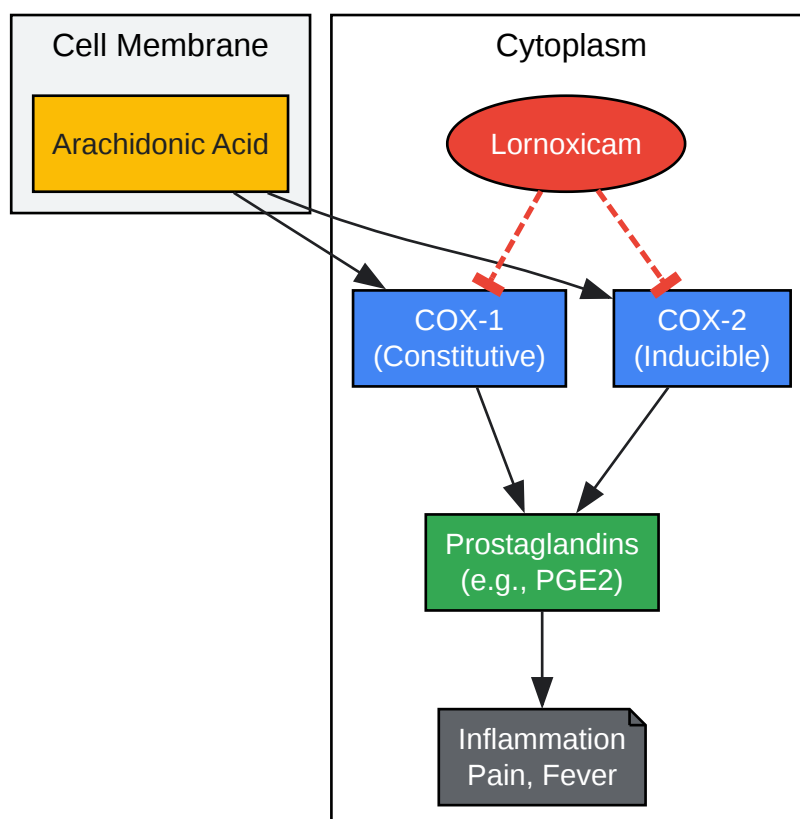
Table 2: Summary of Lornoxicam's Effects on Immune Cell Phenotype and Function

Immune Cell Type	Observed Effect	Key Markers for Flow Cytometry	Reference
Monocytes	Decreased phagocytosis and ROS production. Reduced MHC Class II expression. Increased CD163 expression.	CD14, CD16, CD11b, HLA-DR (MHC II), CD163, ROS indicators (e.g., DHR-123)	[9][10]
Neutrophils	Reduced chemotaxis, phagocytosis, and ROS production.	CD11b, CD66b, CD16, ROS indicators	[9][11]

| Lymphocytes | Reduction in circulating numbers of CD4+ T cells, $\gamma\delta$ T cells, and B cells. | CD3, CD4, CD8, TCR $\gamma\delta$, CD19 [[9][10] |

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the primary signaling pathway affected by lornoxicam and a typical workflow for its analysis.



Lornoxicam's primary mechanism via COX inhibition.

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Caption: Lornoxicam's primary mechanism via COX inhibition.



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Caption: General experimental workflow for flow cytometry.

Experimental Protocols

Protocol 1: Analysis of Lornoxicam's Effect on Monocyte Activation Markers

This protocol details the in vitro treatment of human Peripheral Blood Mononuclear Cells (PBMCs) to assess lornoxicam's impact on monocyte surface marker expression.

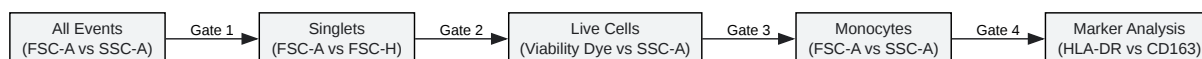
Materials:

- Ficoll-Paque™ PLUS
- RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
- Lornoxicam (stock solution in DMSO)
- Lipopolysaccharide (LPS) (e.g., from E. coli O111:B4)
- FACS Buffer (PBS + 1% BSA + 2mM EDTA)[[15](#)]
- Human TruStain FcX™ (Fc receptor blocking solution)
- Fluorochrome-conjugated antibodies: anti-CD14, anti-CD16, anti-HLA-DR, anti-CD163
- Viability dye (e.g., Ghost Dye™)
- 96-well U-bottom plate
- Flow cytometer

Methodology:

- Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque™ density gradient centrifugation.
- Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate 1×10^6 cells per well in a 96-well U-bottom plate.
- Lornoxicam Treatment: Prepare serial dilutions of lornoxicam (e.g., 0.1 μ M to 100 μ M) and a vehicle control (DMSO). Pre-incubate cells with lornoxicam or vehicle for 1 hour at 37°C, 5% CO₂.

- **Stimulation:** Add LPS to a final concentration of 100 ng/mL to appropriate wells to stimulate monocyte activation. Include unstimulated controls. Incubate for 18-24 hours.
- **Cell Harvest and Staining:** a. Harvest cells and wash once with cold FACS buffer. b. Stain with a viability dye according to the manufacturer's protocol to exclude dead cells from analysis. c. Block Fc receptors with Human TruStain FcX™ for 10 minutes at 4°C. d. Add the antibody cocktail (anti-CD14, anti-CD16, anti-HLA-DR, anti-CD163) and incubate for 30 minutes at 4°C in the dark. e. Wash cells twice with FACS buffer. f. Resuspend cells in 200 µL of FACS buffer for acquisition.
- **Flow Cytometry Acquisition:** Acquire samples on a flow cytometer. Collect at least 50,000-100,000 events in the live cell gate.
- **Data Analysis:** a. Gate on live, single cells. b. Identify the monocyte population based on forward and side scatter, then refine using CD14 expression. c. Analyze the expression levels (Mean Fluorescence Intensity, MFI) of HLA-DR and CD163 on the gated monocyte population across different treatment conditions.



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Caption: A sequential gating strategy for monocyte analysis.

Protocol 2: Intracellular Cytokine Staining for IL-6 in Monocytes

This protocol measures the intracellular accumulation of IL-6 in monocytes following lornoxicam treatment.

Materials:

- All materials from Protocol 1
- Brefeldin A (protein transport inhibitor)
- Fixation/Permeabilization solution (e.g., Cytofix/Cytoperm™ kit)

- Permeabilization/Wash Buffer
- Fluorochrome-conjugated anti-human IL-6 antibody

Methodology:

- Cell Isolation and Treatment: Follow steps 1-3 from Protocol 1.
- Stimulation and Protein Transport Inhibition: a. Add LPS (100 ng/mL) to stimulate the cells. b. Simultaneously, add Brefeldin A (e.g., 5 µg/mL) to all wells to block cytokine secretion. c. Incubate for 4-6 hours at 37°C, 5% CO₂.
- Surface Staining: a. Harvest cells and perform viability and surface marker staining (anti-CD14) as described in Protocol 1 (steps 5a-d, omitting irrelevant surface markers). b. Wash cells once with FACS buffer.
- Fixation and Permeabilization: a. Resuspend cells in a fixation buffer and incubate for 20 minutes at 4°C. b. Wash cells twice with a permeabilization/wash buffer.
- Intracellular Staining: a. Resuspend the permeabilized cells in the permeabilization/wash buffer containing the anti-IL-6 antibody. b. Incubate for 30 minutes at 4°C in the dark. c. Wash cells twice with permeabilization/wash buffer. d. Resuspend in FACS buffer for acquisition.
- Acquisition and Analysis: Acquire samples on a flow cytometer. Gate on live, singlet, CD14⁺ monocytes and quantify the percentage of IL-6 positive cells and their MFI.

Protocol 3: T Cell Activation Analysis

This protocol evaluates the effect of lornoxicam on the expression of early activation markers on T cells.

Materials:

- All relevant materials from Protocol 1
- Anti-CD3/CD28 T cell activator beads or soluble antibodies

- Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25

Methodology:

- Isolate and Plate PBMCs: Follow steps 1-2 from Protocol 1.
- Lornoxicam Treatment: Pre-incubate cells with lornoxicam or vehicle control for 1 hour as described in Protocol 1, step 3.
- T Cell Activation: Add anti-CD3/CD28 activator beads or soluble antibodies according to the manufacturer's instructions. Incubate for 24 hours at 37°C, 5% CO₂.
- Staining: Harvest cells and perform viability and surface staining using the T cell antibody panel (anti-CD3, CD4, CD8, CD69, CD25) following the steps in Protocol 1 (5a-e).
- Acquisition and Analysis: a. Acquire samples on a flow cytometer. b. Gate on live, single lymphocytes. c. Identify CD3+ T cells, then further delineate CD4+ and CD8+ subsets. d. Analyze the expression of the activation markers CD69 and CD25 on both CD4+ and CD8+ T cell populations. Compare the percentage of positive cells and MFI across treatment groups.

Conclusion

Lornoxicam demonstrates significant immunomodulatory effects beyond COX inhibition, impacting the function and phenotype of key innate and adaptive immune cells. Flow cytometry provides an indispensable tool for researchers, scientists, and drug development professionals to perform detailed, single-cell analysis of these effects. The protocols provided herein offer a robust framework for investigating how lornoxicam and other immunomodulatory compounds influence immune cell activation, cytokine production, and phenotypic changes.

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